molecular formula C17H12FNOS B5733079 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone

1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone

Cat. No. B5733079
M. Wt: 297.3 g/mol
InChI Key: UFTYUXQVLAMOQK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone, also known as FQ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FQ is a member of the quinoline family, which is known for its diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is not fully understood. However, it has been suggested that 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone may act by inhibiting the activity of certain enzymes involved in the regulation of cellular processes. 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The precise mechanism of action of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone requires further investigation.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to have antimicrobial and antiviral properties. Additionally, 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has been shown to have neuroprotective effects and may be a potential treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is its diverse pharmacological properties. This makes it an attractive target for further research. Additionally, the synthesis of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is relatively straightforward and can be carried out using standard laboratory techniques. However, one of the limitations of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is its potential toxicity. Further research is needed to determine the safety profile of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone and its potential side effects.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone. One area of research is the development of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone as a potential anticancer agent. Further studies are needed to determine the precise mechanism of action of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone and to optimize its efficacy. Another area of research is the development of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone as a potential treatment for Alzheimer's disease. Additionally, further research is needed to determine the safety profile of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone and its potential side effects.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone involves the reaction of 4-fluoroacetophenone with 8-hydroxyquinoline in the presence of thionyl chloride and triethylamine. The resulting product is then treated with sodium sulfide to yield 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone. The synthesis of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has been shown to have a wide range of potential therapeutic applications. It has been studied for its anticancer, antimicrobial, and antiviral properties. 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease. The diverse pharmacological properties of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone make it an attractive target for further research.

properties

IUPAC Name

1-(4-fluorophenyl)-2-quinolin-8-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNOS/c18-14-8-6-12(7-9-14)15(20)11-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTYUXQVLAMOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)F)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5661280

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